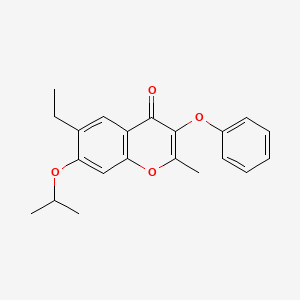

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one

描述

属性

IUPAC Name |

6-ethyl-2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-15-11-17-19(12-18(15)23-13(2)3)24-14(4)21(20(17)22)25-16-9-7-6-8-10-16/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVWAWQQMPLTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one typically involves multi-step organic synthesis techniques. A common synthetic route may include the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of Substituents: The ethyl, methyl, phenoxy, and propan-2-yloxy groups can be introduced through various substitution reactions. For example, alkylation reactions can be used to introduce the ethyl and methyl groups, while nucleophilic aromatic substitution can be employed to attach the phenoxy group.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

化学反应分析

Types of Reactions

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学研究应用

Chemistry

In chemistry, 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential bioactivity. Chromenones are known for their anti-inflammatory, antioxidant, and antimicrobial properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of chromenones have been investigated for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The specific biological activity of this compound would need to be evaluated through in vitro and in vivo studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as UV absorbers, fluorescent dyes, and polymers.

作用机制

The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one would depend on its specific biological target. Generally, chromenones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects.

相似化合物的比较

Substituent Variations at Position 7

- Target Compound : Propan-2-yloxy (isopropoxy) group.

- 6-Ethyl-7-Methoxy-2-Methyl-3-Phenoxychromen-4-One (): Methoxy (-OCH₃).

- 7-Isopropoxy-2-Methyl-3-Phenoxy-4H-Chromen-4-One (): Lacks the ethyl group at position 6.

Impact :

Substituent Variations at Position 6

Impact :

- Hydrophobicity : The ethyl group enhances hydrophobicity, favoring interactions with lipid-rich biological targets (e.g., cell membranes).

Substituent Variations at Position 3

Impact :

- Bioactivity: Fluorinated phenoxy groups () enhance metabolic stability and binding affinity to certain receptors (e.g., estrogen receptors).

Substituent Variations at Position 2

Impact :

- Crystal Packing : Methyl groups at position 2 (target) reduce steric hindrance compared to bulkier aryl groups (), facilitating π-π stacking interactions (observed in and ).

- Antioxidant Activity: Substitutions like hydroxypyridinylimino () enhance radical scavenging via resonance stabilization, whereas methyl groups may offer minimal antioxidant effects.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Crystallographic Data (Selected Compounds)

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis may require regioselective etherification (e.g., Williamson synthesis) and alkylation, similar to methods in and .

- Biological Relevance : Ethyl and isopropoxy groups may synergize to enhance anticancer activity by improving cell penetration and inhibiting metabolic degradation (cf. and ).

- Crystallography : Structural studies using SHELXL () would confirm substituent positions and intermolecular interactions critical for solid-state stability.

生物活性

6-Ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chromone backbone, which is known for its ability to interact with various biological targets. The specific functional groups contribute to its lipophilicity and potential bioactivity.

Biological Activities

1. Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which can protect cells from oxidative stress. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems. This activity is crucial for preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

3. Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro experiments have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and survival is believed to underlie its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Anticancer | Significant (IC50 values < 10 µM) | Induction of apoptosis, modulation of signaling |

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study examining the effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study concluded that the compound's mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy Against E. coli

A separate investigation assessed the antimicrobial properties against E. coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the compound's potential as a natural preservative in food products due to its effectiveness against foodborne pathogens.

The biological activities of this compound can be attributed to several mechanisms:

1. Modulation of Enzymatic Activity: The compound inhibits key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.

2. Interaction with Cell Signaling Pathways: It affects pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and apoptosis.

3. Induction of Reactive Oxygen Species (ROS): In cancer cells, the compound promotes ROS production, leading to cellular stress and apoptosis.

常见问题

Q. How is the compound’s regioselectivity in electrophilic substitution reactions controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。